Tetrabromopyrazine
Description
Structure
3D Structure
Properties
CAS No. |
23987-37-3 |
|---|---|
Molecular Formula |
C4Br4N2 |
Molecular Weight |
395.67 g/mol |
IUPAC Name |
2,3,5,6-tetrabromopyrazine |
InChI |
InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1 |
InChI Key |
SHLWADXOOVABBK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tetrabromopyrazine
Established Synthetic Routes to Tetrabromopyrazine
The synthesis of this compound can be achieved through several established methods, primarily involving the direct halogenation of the pyrazine (B50134) ring or the transformation of other polyhalogenated pyrazines.
Halogenation Procedures for Pyrazine Ring Systems
Direct bromination of the pyrazine ring is a common approach to synthesize this compound. However, due to the electron-deficient nature of the pyrazine ring, which is further deactivated towards electrophilic attack upon protonation in acidic media, harsh reaction conditions are often necessary. thieme-connect.de
One established method involves the treatment of piperazine-2,5-dione with a mixture of phosphorus pentabromide and bromine in dimethyl sulfoxide, which yields this compound as the major product. thieme-connect.de Another route utilizes the reaction of cyanogen (B1215507) with oxalyl bromide, catalyzed by hydrogen bromide and tetrabutylammonium (B224687) bromide, at elevated temperatures to produce this compound in good yield. thieme-connect.deepdf.pub
The presence of activating groups on the pyrazine ring can facilitate electrophilic halogenation. For instance, aminopyrazines can be halogenated using N-halosuccinimides. d-nb.info Although direct bromination of 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS) can be selective, achieving full bromination to this compound often requires forcing conditions and may result in mixtures of products. d-nb.infotsijournals.com
Transformations from Related Polyhalogenated Pyrazines (e.g., Tetrachloropyrazine)
A significant synthetic route to this compound involves the halogen exchange of more readily available polyhalogenated pyrazines, such as tetrachloropyrazine. Tetrachloropyrazine can be converted to this compound by reaction with hydrogen bromide in an inert solvent like glacial acetic acid at temperatures ranging from 75°C to 200°C. archive.org Another method describes the formation of this compound from tetrafluoropyrazine (B2619242) in the presence of aluminum bromide and hydrogen bromide. rsc.org
These halogen exchange reactions are driven by the relative bond strengths and the nucleophilicity of the halide ions. The transformation from tetrachloropyrazine is a particularly useful method given that tetrachloropyrazine can be synthesized from relatively inexpensive starting materials. rsc.org
Novel Methodological Advancements in this compound Synthesis
Research continues to explore more efficient and milder methods for the synthesis of this compound. While specific "novel" methods for this compound are not extensively documented in the provided search results, the development of new synthetic methodologies in polymer science and heterocyclic chemistry, such as "smart synthesis" and "click-chemistry," suggests potential future directions. asiaresearchnews.comuni-halle.de These approaches aim to reduce the use of hazardous reagents and improve reaction efficiency. The application of microwave-assisted synthesis has also been shown to be effective in the halogenation of aminopyrazines, suggesting its potential for the synthesis of fully brominated pyrazines under more controlled conditions. d-nb.info
Precursors and Reagents for this compound Synthesis
A variety of precursors and reagents are utilized in the synthesis of this compound, the choice of which depends on the selected synthetic route.
| Precursor/Reagent | Synthetic Route | Reference |
| Piperazine-2,5-dione | Direct Halogenation | thieme-connect.de |
| Cyanogen | Direct Halogenation | thieme-connect.deepdf.pub |
| Tetrachloropyrazine | Halogen Exchange | archive.org |
| Tetrafluoropyrazine | Halogen Exchange | rsc.org |
| 2-Aminopyrazine | Halogenation of Substituted Pyrazines | d-nb.infotsijournals.com |
| Phosphorus pentabromide | Reagent for Halogenation | thieme-connect.de |
| Bromine | Reagent for Halogenation | thieme-connect.deresearchgate.net |
| N-Bromosuccinimide (NBS) | Reagent for Halogenation | d-nb.infotsijournals.com |
| Hydrogen bromide | Reagent for Halogen Exchange | archive.orgrsc.org |
| Aluminum bromide | Lewis Acid Catalyst | rsc.orgcore.ac.uk |
| Oxalyl bromide | Reagent for Ring Closure | thieme-connect.de |
| Tetrabutylammonium bromide | Phase Transfer Catalyst | thieme-connect.de |
The selection of appropriate precursors and reagents is crucial for optimizing the yield and purity of the final product. For instance, in halogen exchange reactions, the choice of solvent and temperature can significantly influence the reaction outcome. archive.org
Mechanistic Insights into Bromination Reactions of Pyrazine Systems
The bromination of pyrazine and its derivatives is a key process in the synthesis of this compound. Understanding the underlying mechanisms is essential for controlling the reaction and predicting its outcome.
Electrophilic Aromatic Substitution Pathways in Pyrazine Derivatives
Pyrazine is an electron-deficient heteroaromatic compound, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). thieme-connect.deimperial.ac.uk The presence of two nitrogen atoms in the ring withdraws electron density, deactivating it towards attack by electrophiles. thieme-connect.degcwgandhinagar.com In acidic conditions, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de
Direct halogenation of the unsubstituted pyrazine ring is therefore challenging and typically requires harsh conditions or the presence of activating groups. thieme-connect.de For example, the presence of an amino group, an electron-donating group, facilitates electrophilic substitution on the pyrazine ring. d-nb.info The bromination of 2-aminopyrazine with NBS is believed to proceed via an electrophilic aromatic halogenation mechanism at the position of highest electron density. tsijournals.com
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the reactivity of azines. These studies show that the low reactivity of pyrazine towards SEAr can be explained by considering its frontier molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) of pyrazine is not a π orbital, which is less favorable for interaction with electrophiles in a typical SEAr mechanism. researchgate.net
In the case of polyhalogenated pyrazines, the mechanism of further halogenation or halogen exchange involves complex interactions. For instance, the conversion of tetrafluoropyrazine to this compound using aluminum bromide and hydrogen bromide likely proceeds through the formation of a complex with the Lewis acid, which facilitates the substitution of fluorine with bromine. rsc.orgcore.ac.uk
Catalytic Approaches and Reagent Design in Polybromination Reactions
The synthesis of polyhalogenated compounds like this compound requires robust brominating conditions and often relies on catalytic methods to drive the reaction to completion. The electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging, necessitating highly reactive brominating agents and, in many cases, catalysts to enhance electrophilicity. organic-chemistry.org
Catalytic Approaches:
Lewis acids are common catalysts in the polybromination of aromatic and heteroaromatic systems. In the context of pyrazine chemistry, aluminium bromide (AlBr₃) serves as a potent Lewis acid catalyst, activating the bromine source and facilitating the substitution on the electron-poor ring, as seen in the conversion of tetrafluoropyrazine. msu.edu Other catalytic systems used for the bromination of various aromatic compounds include hydrogen bromide in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which was effectively used in the synthesis of this compound from cyanogen. thieme-connect.de While not specific to pyrazine, vanadium pentoxide (V₂O₅) with hydrogen peroxide has been shown to effectively promote the bromination of aromatic substrates using tetrabutylammonium bromide, highlighting the diversity of catalytic systems available. acsgcipr.org
Reagent Design:
The choice of brominating reagent is critical for achieving polybromination. While molecular bromine (Br₂) is the fundamental reagent, its high toxicity and corrosiveness have led to the development of alternative and in situ generation methods. researchgate.net
In Situ Generation of Bromine: A common strategy involves the oxidation of bromide salts (e.g., NaBr, KBr) or hydrogen bromide (HBr). Oxidants such as hydrogen peroxide (H₂O₂), Oxone, or even sodium hypochlorite (B82951) (NaOCl) are used to generate electrophilic bromine species in the reaction mixture. acsgcipr.orgvulcanchem.com This approach allows for better control over the hazardous bromine and can maximize atom economy. researchgate.net
Bromide-Bromate Couple: An environmentally conscious approach utilizes a mixture of a bromide (e.g., NaBr) and a bromate (B103136) (e.g., NaBrO₃) in an acidic aqueous medium. This system generates reactive bromine species in situ and has been proven effective for the bromination of various heterocycles. vulcanchem.com
N-Halosuccinimides: N-bromosuccinimide (NBS) is a widely used solid-phase alternative to liquid bromine, offering easier handling. acsgcipr.org For polybromination, NBS is often used in excess and may require harsh conditions or catalysts to be effective on deactivated substrates.
Tetrabromobenzene-1,3-disulfonylamide (TBBDA): This reagent has been developed for the regioselective bromination of aromatic compounds under mild conditions, showcasing the design of specialized reagents for specific bromination tasks. acsgcipr.org
The following table provides an overview of different reagents and catalytic systems employed in the bromination of aromatic and heterocyclic compounds, which are relevant to the synthesis of polybrominated pyrazines.
| Reagent/System | Catalyst/Co-reagent | Substrate Type | Key Features |
| Molecular Bromine (Br₂) | Lewis Acids (e.g., AlBr₃) | Deactivated Aromatics/Heterocycles | Classical and powerful, but hazardous. researchgate.net |
| HBr / NaBr | Oxidants (H₂O₂, Oxone, NaOCl) | Various Aromatics | In situ generation of Br₂, safer handling. acsgcipr.orgvulcanchem.com |
| NaBr / NaBrO₃ | Acidic aqueous media | Heterocycles | "Green" approach, in situ generation. vulcanchem.com |
| N-Bromosuccinimide (NBS) | Often used neat or with a catalyst | Activated and some deactivated aromatics | Solid reagent, easier to handle than Br₂. acsgcipr.org |
| Tetrabutylammonium bromide (TBAB) | Vanadium pentoxide (V₂O₅), H₂O₂ | Aromatics | Catalytic system for selective bromination. acsgcipr.org |
Reactivity and Advanced Organic Transformations of Tetrabromopyrazine
Cross-Coupling Reactions Utilizing Tetrabromopyrazine as a Core Building Block
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct pathway to introduce diverse substituents onto the pyrazine (B50134) core, enabling the synthesis of materials with tailored electronic and photophysical properties.
Sonogashira Coupling for Alkynylated Pyrazine Architectures
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for creating C(sp²)-C(sp) bonds. While extensive research has been conducted on the tetrafold Sonogashira reactions of tetrachloropyrazine to produce tetraalkynylpyrazines, the use of this compound as a starting material has also been reported for similar syntheses rsc.org. The higher reactivity of the C-Br bond compared to the C-Cl bond often allows for milder reaction conditions.
The reaction typically employs a palladium catalyst, such as PdCl₂(CH₃CN)₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base like diisopropylamine in a solvent such as 1,4-dioxane rsc.org. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to achieve sequential or full substitution of the bromine atoms, leading to mono-, di-, tri-, or tetra-alkynylated pyrazine products. These highly conjugated systems are of significant interest for their applications in materials science, particularly as organic electronic materials, due to their unique photophysical and electrochemical properties rsc.org.
Table 1: Representative Conditions for Sonogashira Coupling on Halogenated Pyrazines (Based on optimized conditions for the analogous tetrachloropyrazine)
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | PdCl₂(CH₃CN)₂ |
| Ligand | X-Phos |
| Copper Co-catalyst | CuI |
| Base | Diisopropylamine (HN(iPr)₂) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
This interactive table summarizes typical conditions used in Sonogashira reactions for the synthesis of alkynylpyrazines rsc.org.
Suzuki-Miyaura Cross-Coupling for Aryl- and Alkyl-Substituted Pyrazines
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryls and other conjugated systems. This compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and alkyl groups onto the pyrazine core.
The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The reactivity of the four C-Br bonds allows for the potential synthesis of a wide array of substituted pyrazines, from mono- to tetra-arylated products. By tuning the catalyst, ligands, base, and reaction conditions, a degree of control over the level of substitution can be achieved. This methodology has been successfully applied to other dihalo-heterocycles to achieve selective mono- or bis-arylation, a strategy that is directly applicable to this compound researchgate.net. The resulting aryl-substituted pyrazines are valuable scaffolds in medicinal chemistry and materials science.
Buchwald-Hartwig Amination for Nitrogen-Containing Pyrazine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction provides a powerful route to synthesize aryl amines from aryl halides. Given the prevalence of N-substituted pyrazines in pharmaceuticals and functional materials, the Buchwald-Hartwig amination of this compound is a key transformation.
This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. The process typically involves a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base such as sodium tert-butoxide. The ability to perform sequential amination at the four available sites could lead to the synthesis of complex polyaminopyrazines with diverse substitution patterns. The Buchwald-Hartwig strategy has been noted as an important functionalization tool for related electron-deficient heterocyclic systems researchgate.net.
Other Transition-Metal-Catalyzed Transformations
Beyond the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, this compound can participate in a variety of other transition-metal-catalyzed transformations. These include:
Stille Coupling: This reaction pairs the substrate with an organostannane reagent, offering an alternative route to C-C bond formation that is often tolerant of a wide range of functional groups. It has proven effective for the selective functionalization of dihalo-heterocycles researchgate.net.
Heck Coupling: This reaction forms a substituted alkene by coupling this compound with an alkene in the presence of a palladium catalyst and a base.
Negishi Coupling: Utilizing an organozinc reagent, the Negishi coupling provides another efficient method for creating C-C bonds with high reactivity and selectivity.
These reactions expand the synthetic utility of this compound, enabling the introduction of a vast array of functional groups and the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions of this compound
The pyrazine ring is inherently electron-deficient, and the four strongly electron-withdrawing bromine atoms further decrease the electron density of the aromatic system. This electronic characteristic makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). In an SₙAr reaction, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a bromide ion.
A key example of this reactivity is the synthesis of this compound itself from tetrafluoropyrazine (B2619242) through halogen exchange. Treatment of tetrafluoropyrazine with hydrogen bromide and aluminum bromide (a source of bromide nucleophiles and a Lewis acid activator) results in the substitution of fluorine atoms with bromine researchgate.netcore.ac.uk. Similarly, tetrachloropyrazine can be converted to this compound using hydrogen bromide at elevated temperatures archive.org.
This inherent reactivity suggests that this compound can react with a variety of strong nucleophiles, including alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), to yield substituted pyrazines. The reaction's progression and selectivity would depend on the nucleophile's strength and the reaction conditions, potentially allowing for stepwise replacement of the bromine atoms.
Functional Group Interconversions Involving Bromine Substituents on the Pyrazine Ring
The bromine atoms on the this compound ring can be transformed into other functional groups through various interconversion reactions. One of the most powerful methods is lithium-bromine exchange . This reaction involves treating this compound with a strong organolithium base, such as n-butyllithium, typically at low temperatures. The organolithium reagent preferentially abstracts a bromine atom rather than a proton, generating a highly reactive pyrazinyl-lithium intermediate.
This lithiated species can then be trapped with a wide range of electrophiles to introduce new functional groups. For instance, quenching the reaction with deuterium oxide (D₂O) would result in a deuterated pyrazine thieme-connect.de. Other electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, can be used to install carbon-based functional groups. This strategy provides a complementary approach to cross-coupling reactions for the functionalization of the pyrazine core and has been demonstrated on other bromo-fluoro heterocycles core.ac.uk.
Another important functional group interconversion is halogen exchange , as discussed in the SₙAr section. The ability to transform this compound from other tetrahalopyrazines highlights the lability of the halogen substituents under specific conditions researchgate.netarchive.org. These interconversions underscore the versatility of this compound as a starting material for accessing a broad spectrum of pyrazine derivatives.
Elucidation of Reaction Mechanisms for this compound Transformations
The transformations of this compound are primarily governed by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The general mechanism for these transformations follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle for Cross-Coupling Reactions:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a C-Br bond of this compound to a low-valent palladium(0) complex. This is often the rate-determining step. The high electron deficiency of the pyrazine ring facilitates this step.
Transmetalation: The resulting organopalladium(II) intermediate undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling). This step involves the transfer of the organic group from the main group metal to the palladium center.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.
For polyhalogenated systems like this compound, regioselectivity is a key mechanistic consideration. The first substitution is generally dictated by a combination of electronic and steric factors. Subsequent substitutions are influenced by the electronic nature of the newly introduced group.
Catalyst Design and Optimization for Specific Transformations
The design and optimization of catalysts are crucial for achieving high efficiency and selectivity in the functionalization of this compound. The choice of palladium precursor, ligands, and reaction conditions must be carefully tailored for the specific transformation.
Palladium Precursors: Common palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The selection depends on the ease of reduction to the active Pd(0) species under the reaction conditions. For challenging substrates, pre-formed palladium(0) complexes are often preferred.
Optimization of Reaction Conditions:
Solvent: The choice of solvent can significantly impact catalyst solubility and reactivity. Aprotic polar solvents like DMF, dioxane, and toluene are commonly employed.
Base: A base is required to facilitate the transmetalation step and to neutralize the hydrogen halide byproduct. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.
Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing catalyst decomposition or undesired side reactions.
The following table summarizes optimized conditions for analogous cross-coupling reactions on polyhalogenated heterocycles, which can serve as a starting point for this compound transformations.
| Transformation | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 |
Ligand Effects on Reactivity and Selectivity in this compound Derivatization
Ligands play a pivotal role in modulating the properties of the palladium catalyst, thereby influencing reactivity and selectivity in the derivatization of this compound. The steric and electronic properties of the ligand are key factors.
Steric Effects:
Bulky Ligands: Sterically demanding ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), promote the formation of monoligated palladium complexes. These complexes are often more reactive in the oxidative addition and reductive elimination steps. The steric bulk can also influence which C-Br bond of this compound preferentially reacts, offering a degree of regiochemical control.
Electronic Effects:
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. This is particularly important for less reactive C-Br bonds.
Ligand-Controlled Regioselectivity: In polyhalogenated systems, the choice of ligand can sometimes override the inherent electronic preferences of the substrate, leading to selective functionalization at a less reactive site. For instance, specific ligands can favor oxidative addition at a more sterically accessible position over a more electronically activated one.
The table below details common ligands and their observed effects in palladium-catalyzed cross-coupling reactions of similar polyhalogenated systems.
| Ligand | Type | Key Feature | Effect on Reactivity/Selectivity |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Moderate bulk and electron-donating ability | General purpose, often requires higher temperatures. |
| XPhos | Biaryl Phosphine | Very bulky, electron-rich | Promotes fast reductive elimination, enhances catalyst stability and turnover. |
| SPhos | Biaryl Phosphine | Bulky, electron-rich | Similar to XPhos, often provides high yields for challenging substrates. |
| dppf | Bidentate Ferrocenyl Phosphine | Wide bite angle, good thermal stability | Effective in a broad range of cross-coupling reactions. |
Coordination Chemistry of Tetrabromopyrazine and Its Derivatives
Ligand Properties of Tetrabromopyrazine in Metal Complex Formation
A bridging ligand is one that connects two or more metal centers, often leading to the formation of extended structures like coordination polymers. scispace.comtaylorandfrancis.com Pyrazine (B50134) is a classic example of a μ-N,N'-bridging ligand, connecting metal atoms through its two nitrogen donors to form linear chains. scispace.com It is expected that this compound would function similarly, acting as a linker to construct one-, two-, or three-dimensional networks.
While direct structural reports on this compound complexes are scarce, the behavior of related brominated ligands provides strong evidence for this role. For instance, 2-bromopyrazine (B1269915) has been shown to act as a bridging ligand in a bimetallic metal-organic framework, linking metal centers to form the extended structure. researchgate.net Similarly, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, another N-heterocyclic ligand, has been used to synthesize a one-dimensional coordination polymer with Co(II), where the ligand bridges the metal ions. mdpi.com
The bromine atoms on the pyrazine ring are also capable of participating in non-covalent interactions, specifically halogen bonding. mdpi.com These interactions, such as Br···O or Br···Br contacts, can connect adjacent polymeric chains, further organizing the individual chains into higher-dimensional supramolecular structures. mdpi.com This "fine-tuning" through non-covalent interactions is a key aspect of crystal engineering. mdpi.com
A chelating ligand binds to a single metal ion through two or more donor atoms. libretexts.org This mode of binding requires the donor atoms to be positioned such that they can form a stable ring with the metal center.
Due to its molecular structure, where the two nitrogen donor atoms are located at opposite (1,4) positions of the pyrazine ring, this compound is not capable of acting as a chelating ligand. The rigid geometry and the distance between the nitrogen atoms prevent them from coordinating to the same metal ion simultaneously. This is a general characteristic of all pyrazine-based ligands. scispace.com In contrast, ligands like bipyridine or phenanthroline, where the nitrogen atoms are in a 1,2-position, are classic examples of chelating ligands. libretexts.org
Synthesis and Advanced Characterization of Metal-Tetrabromopyrazine Coordination Polymers and Frameworks
The synthesis of coordination polymers typically involves the self-assembly of metal ions and organic linkers under controlled conditions. ub.edu Common methods include slow evaporation of a solvent, hydrothermal or solvothermal reactions, and diffusion techniques. scispace.comscirp.org For a this compound-based polymer, a typical synthesis would involve reacting a solution of this compound with a metal salt (e.g., nitrates, chlorides, or acetates of transition metals) in a suitable solvent or solvent mixture. mdpi.com
Advanced characterization is crucial to determine the structure and properties of the resulting material. The primary techniques include:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazine ring. mdpi.com
Elemental Analysis: Provides the empirical formula of the complex, confirming the ratio of metal, ligand, and any counter-ions or solvent molecules. mdpi.com
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition temperature of the framework. scispace.com
As a direct example from a related system, a 1D coordination polymer of Co(II) with 3,3′,5,5′-tetrabromo-4,4′-bipyridine was synthesized by reacting the ligand with cobalt(II) nitrate (B79036) hexahydrate in methanol (B129727). mdpi.com The resulting crystals were suitable for single-crystal X-ray diffraction, which confirmed its structure. mdpi.com
Electronic and Structural Analysis of this compound-Metal Coordination Complexes
Based on analogous structures, a metal complex with this compound as a bridging ligand would likely feature a six-coordinate, octahedral geometry around the metal ion, especially for first-row transition metals like Co(II) or Ni(II). scispace.commdpi.com In the known structure of {[Co(BrBipy)(NO₃)₂(CH₃OH)₂]}, the Co(II) center is coordinated to two nitrogen atoms from two different tetrabromo-bipyridine ligands and four oxygen atoms from two nitrate anions and two methanol molecules, resulting in a slightly distorted octahedral environment. mdpi.com It is reasonable to predict a similar coordination environment for a this compound complex synthesized under comparable conditions.
A key structural feature introduced by the bromine atoms is the potential for halogen bonding. In the crystal structure of solid 3,3′,5,5′-tetrabromo-4,4′-bipyridine, N···Br and Br···Br interactions assemble the molecules into a 3D supramolecular structure. mdpi.com In its Co(II) coordination polymer, Br···O interactions between the bromine atoms of the ligand and the oxygen atoms of the nitrate groups link the polymer chains together. mdpi.com Such interactions would be expected to play a significant role in the crystal packing of this compound complexes, influencing their structural and electronic properties.
The table below summarizes the crystallographic data for the coordination polymer formed with the analogous ligand, 3,3′,5,5′-tetrabromo-4,4′-bipyridine (BrBipy).
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈Br₄CoN₄O₈ |
| Formula Weight | 779.84 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8311(4) |
| b (Å) | 17.0264(7) |
| c (Å) | 14.0722(6) |
| β (°) | 107.031(2) |
| Volume (ų) | 2024.18(15) |
| Z | 4 |
| Coordination Geometry | Distorted Octahedral |
Applications of this compound-Derived Coordination Complexes in Advanced Catalysis and Molecular Sensing
Coordination polymers and MOFs are extensively researched for applications in catalysis and molecular sensing due to their high surface areas, tunable pore sizes, and accessible active metal sites. mdpi.comaaqr.orgfrontiersin.orgrsc.org Luminescent coordination polymers, in particular, are promising candidates for chemical sensors, where changes in emission intensity or wavelength upon interaction with an analyte can be used for detection. csct.ac.uk
However, despite the potential of this class of materials, there is currently no specific information in the published scientific literature detailing the use of this compound-derived coordination complexes in advanced catalysis or molecular sensing applications. While the general field of using coordination compounds for these purposes is vast, research has not yet extended to the specific derivatives of this compound. Future work would be needed to synthesize and test these specific complexes to determine if the electronic modifications and potential for halogen bonding imparted by the tetrabromo-substitution yield any advantageous catalytic or sensing properties.
Spectroscopic Characterization Methodologies for Tetrabromopyrazine
Advanced Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular architecture of tetrabromopyrazine. nih.gov These methods are predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their unique vibrational motions. numberanalytics.com
For this compound, FTIR analysis would reveal the characteristic vibrational modes associated with the pyrazine (B50134) ring and the carbon-bromine bonds. The fundamental vibrational modes can be categorized as stretching (changes in bond length) and bending (changes in bond angles). nih.govresearchgate.net The positions and intensities of the absorption bands in the FTIR spectrum are directly related to the molecule's structure and the nature of its chemical bonds. researchgate.net
Table 1: General Expected FTIR Absorption Regions for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-N in Pyrazine Ring | Stretching | 1350 - 1000 |
| C-Br | Stretching | 680 - 515 |
| Pyrazine Ring | Ring Puckering/Deformation | Below 1000 |
Note: The exact positions of the peaks can be influenced by the molecular environment and crystalline structure.
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. azocleantech.com It is particularly effective for analyzing the pyrazine ring system due to the polarizability of the C-C and C-N bonds within the aromatic structure. The Raman spectrum consists of peaks that correspond to specific chemical bonds and bond groupings, such as the benzene (B151609) ring-like modes of the pyrazine core. azocleantech.com
A key advantage of Raman spectroscopy is its non-destructive nature and high sensitivity. azocleantech.com It can be used to study the effects of the local environment on the molecular structure of this compound. For instance, changes in the Raman spectrum can indicate interactions with solvents or other molecules, or transformations between different polymorphic forms under varying temperature or pressure. bruker.comnih.gov The technique is also adept at detecting and analyzing environmental contaminants and can be used for real-time monitoring. azocleantech.com However, the Raman effect is generally weak, and fluorescence from impurities can sometimes interfere with the spectrum. azocleantech.com
The correlation method in vibrational spectroscopy is a powerful approach for understanding how the vibrational modes of individual molecules relate to the structure of the bulk material, particularly in the solid state. horiba.comspectroscopyonline.com This analysis is crucial for materials like this compound, where intermolecular interactions in the crystal lattice can significantly influence the observed spectra. horiba.comspectroscopyonline.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and electronic characterization of molecules like this compound. bezmialem.edu.tr It provides information on the connectivity of atoms and the electronic environment of specific nuclei. tricliniclabs.com
While ¹H NMR is common, for a molecule like this compound which lacks protons, multi-nuclear NMR techniques are essential.
¹³C NMR: This technique probes the carbon backbone of the molecule. Although the natural abundance of ¹³C is low (~1.1%), it provides distinct signals for each chemically non-equivalent carbon atom. mdpi.com In this compound, due to its symmetry, a single peak would be expected in the ¹³C NMR spectrum, providing confirmation of the molecular structure.
¹⁵N NMR: With a natural abundance of only 0.36%, ¹⁵N NMR is less sensitive. mdpi.com However, it offers direct insight into the electronic environment of the nitrogen atoms in the pyrazine ring. nih.gov The chemical shift of the nitrogen atoms can be highly sensitive to substitution and intermolecular interactions. huji.ac.il For this compound, the two nitrogen atoms are chemically equivalent, which would result in a single ¹⁵N NMR signal.
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for correlating different nuclei (e.g., ¹H and ¹³C, or ¹H and ¹⁵N), though their application to this compound would require isotopic labeling or be limited to derivatives containing protons. bezmialem.edu.trtricliniclabs.com
Table 2: Expected NMR Characteristics for this compound
| Nucleus | Expected Number of Signals | Rationale |
| ¹³C | 1 | All four carbon atoms are chemically equivalent due to molecular symmetry. |
| ¹⁵N | 1 | Both nitrogen atoms are in identical chemical environments. |
Solid-State NMR (ssNMR) is a vital technique for characterizing the structure of crystalline materials, including different polymorphic forms. bruker.commollicalab.fr Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect the physical properties of a material. mollicalab.fr ssNMR can detect and help elucidate the structures of these different forms, which may be transient or metastable. mollicalab.fruni-goettingen.de
For this compound, ssNMR can provide information about the local environment of the carbon and nitrogen atoms within the crystal lattice. nih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectra, researchers can gain insights into intermolecular packing and identify the presence of different crystalline phases. bruker.comresearchgate.net Techniques like magic-angle spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. researchgate.net ssNMR is an excellent complementary technique to X-ray diffraction for a comprehensive understanding of the solid-state structure of this compound. bruker.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound, offering the ability to determine the mass of the compound with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netaps.org This precision allows for the unambiguous determination of the elemental formula. The monoisotopic mass of this compound (C₄⁷⁹Br₂⁸¹Br₂N₂) is 391.6795 g/mol , a value readily verifiable by HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers. researchgate.netepa.gov
A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). A molecule containing four bromine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) for the molecular ion, with relative intensities dictated by the statistical combination of these isotopes. This pattern serves as a definitive fingerprint for the presence of four bromine atoms.
In addition to accurate mass determination, HRMS is employed to study the fragmentation of the molecule. Under ionization, the this compound radical cation (M⁺•) can undergo dissociation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a neutral halogen molecule (Br₂). researchgate.netmiamioh.edu The high mass accuracy of HRMS allows for the elemental composition of each fragment ion to be determined, providing clear insights into the fragmentation mechanisms.
Interactive Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₄Br₄N₂)
| Ion Formula | Mass (m/z) | Relative Abundance (%) |
| C₄⁷⁹Br₄N₂ | 391.6795 | 6.58 |
| C₄⁷⁹Br₃⁸¹BrN₂ | 393.6775 | 26.04 |
| C₄⁷⁹Br₂⁸¹Br₂N₂ | 395.6754 | 38.54 |
| C₄⁷⁹Br¹⁸¹Br₃N₂ | 397.6734 | 25.40 |
| C₄⁸¹Br₄N₂ | 399.6713 | 6.27 |
X-ray Spectroscopic Techniques for Elemental Composition and Electronic Statesanl.gov
X-ray spectroscopy provides powerful methods for probing the elemental composition and the electronic and local atomic structure of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. researchgate.netthermofisher.com When analyzing this compound, XPS can identify the constituent elements (Carbon, Nitrogen, Bromine) and provide information about their chemical environment through small shifts in their core-level binding energies. eag.com
The XPS spectrum of this compound would exhibit characteristic peaks for the C 1s, N 1s, and Br 3d core levels.
C 1s Spectrum: Due to the high electronegativity of the neighboring bromine and nitrogen atoms, the C 1s binding energy is expected to be shifted to a higher value compared to graphitic carbon (284.7 eV). Based on data from similar bromo-aromatic compounds, the C-Br bond would shift the peak to approximately 285.8 eV. azom.com The C-N bond within the pyrazine ring would also contribute to this shift.
N 1s Spectrum: The pyrazine ring contains two equivalent imine-type nitrogen atoms (-N=). The N 1s binding energy for such nitrogens in heterocyclic compounds is typically observed around 400-401 eV. aps.orgaip.org This peak would confirm the chemical state of nitrogen within the aromatic ring.
Br 3d Spectrum: The Br 3d spectrum is characterized by a spin-orbit split doublet (3d₅/₂ and 3d₃/₂) with a separation of about 1.04 eV. thermofisher.com For organobromine compounds, the Br 3d₅/₂ peak is typically found in the range of 70-71 eV. azom.comresearchgate.net The precise binding energy provides insight into the electronic state of the bromine atoms and confirms the covalent nature of the C-Br bonds.
Deviations from these expected values or the appearance of additional peaks can indicate surface contamination, degradation, or the presence of different chemical states. researchgate.net
Interactive Table 2: Predicted XPS Binding Energies for this compound
| Core Level | Predicted Binding Energy (eV) | Notes |
| C 1s | ~286.0 | Shifted to higher energy due to bonding with electronegative N and Br atoms. |
| N 1s | ~400.5 | Characteristic of imine nitrogen in a heterocyclic aromatic ring. |
| Br 3d₅/₂ | ~71.0 | Indicative of bromine covalently bonded to an aromatic carbon. |
| Br 3d₃/₂ | ~72.0 | Spin-orbit partner to the Br 3d₅/₂ peak. |
X-ray Absorption Fine Structure (XAFS) refers to the modulations in the X-ray absorption coefficient at and above an absorption edge of a specific element. speciation.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). speciation.netresearchgate.net By tuning the X-ray energy to the Br K-edge, one can selectively probe the local environment of the bromine atoms in this compound.
XANES: The XANES region, which covers the energy range near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govxrayabsorption.org For this compound, the Br K-edge XANES spectrum would be characteristic of a bromine atom covalently bonded to an sp²-hybridized carbon in an aromatic system. The position and features of the absorption edge can be compared with those of model compounds (e.g., bromobenzene) to confirm the chemical state of bromine. nih.gov The shape of the edge can be influenced by multiple scattering resonances within the pyrazine ring structure.
EXAFS: The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic structure around the absorbing atom. researchgate.net The oscillations in this region result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms (primarily carbon). Analysis of the EXAFS signal can precisely determine the C-Br bond length and the coordination number (which would be 1, for the single carbon atom bonded to each bromine). niscpr.res.in Studies on other organobromine compounds have shown that EXAFS can readily distinguish between the shorter C-Br bonds in aromatic systems versus longer bonds in aliphatic systems. nih.govru.nl This analysis would confirm the expected C-Br bond distance in the solid-state structure of this compound. aps.org
Interactive Table 3: Expected EXAFS Parameters for this compound at the Br K-Edge
| Parameter | Expected Value | Information Gained |
| Absorber-Scatterer Pair | Br-C | Identifies the nearest neighbor to the bromine atom. |
| Coordination Number (N) | 1 | Confirms each bromine is bonded to a single carbon atom. |
| Interatomic Distance (R) | ~1.88 Å | Provides the precise C-Br bond length, characteristic of an aromatic C-Br bond. |
| Debye-Waller Factor (σ²) | Compound-specific | Measures the mean square displacement in the bond distance, indicating structural disorder. |
Crystallographic and Supramolecular Aspects of Tetrabromopyrazine
Single Crystal X-ray Diffraction Studies of Tetrabromopyrazine and its Derivatives
The arrangement of molecules in a crystal, known as molecular packing, is dictated by a variety of non-covalent interactions. psu.edu These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and physical properties. nih.gov In the case of this compound, the dominant intermolecular forces are expected to be halogen bonds, given the presence of four bromine atoms, alongside weaker van der Waals forces.
The analysis of intermolecular interactions is critical as subtle changes in the relative orientation of molecules can significantly impact material properties. psu.edu For organic semiconductors, for instance, the molecular packing motifs are key determinants of charge transport properties. psu.edu Computational methods, such as dispersion-corrected density functional theory (DFT-D), are often employed to evaluate intermolecular interaction energies and to understand the relationship between molecular packing and these interactions. psu.edu
A detailed analysis of the crystal structure of this compound would reveal how the molecules arrange themselves to maximize attractive interactions and minimize repulsion. This includes examining short contacts between atoms, which can indicate the presence of specific interactions like halogen bonding. The study of these interactions provides a foundation for understanding and predicting the supramolecular architecture of related compounds.
Polymorphism is the ability of a solid compound to exist in more than one crystalline form. jagiellonskiecentruminnowacji.plscielo.br These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. jagiellonskiecentruminnowacji.plscielo.br This can lead to variations in physicochemical properties such as solubility, melting point, and stability. scielo.brnumberanalytics.com It is estimated that over half of active pharmaceutical ingredients (APIs) exhibit polymorphism. jagiellonskiecentruminnowacji.pl
Pseudopolymorphism is a related phenomenon where solvent molecules are incorporated into the crystal lattice, forming solvates or hydrates (if the solvent is water). jagiellonskiecentruminnowacji.plnumberanalytics.com Both polymorphism and pseudopolymorphism are of significant interest in the pharmaceutical and materials science fields because different forms of a substance can have different properties and performance. numberanalytics.comgoogle.com
Investigations into the polymorphism of this compound would involve systematic screening to identify different crystalline forms that can be obtained under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). wiley-vch.de Techniques such as X-ray powder diffraction (XRPD) are commonly used to identify and distinguish between different polymorphic forms. jagiellonskiecentruminnowacji.pl Understanding the thermodynamic and kinetic relationships between polymorphs is crucial for controlling the crystallization process and ensuring the desired solid form is produced. wiley-vch.de The potential for concomitant polymorphism, where multiple forms crystallize simultaneously, also needs to be considered. wiley-vch.de
Crystal Engineering Principles Applied to this compound Systems
Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. jddtonline.info This is achieved by understanding and controlling the intermolecular interactions that direct the assembly of molecules into a specific crystal lattice. irb.hr Key tools in crystal engineering include the use of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. nih.gov
Hydrogen bonding is a strong, directional, and highly specific non-covalent interaction that is widely used in crystal engineering to build robust supramolecular architectures. irb.hrmdpi.com The pyrazine (B50134) nitrogen atoms in this compound can act as hydrogen bond acceptors. By introducing molecules that are strong hydrogen bond donors, it is possible to create predictable hydrogen-bonded networks. rsc.org
The design of these networks involves selecting appropriate co-formers that can form complementary hydrogen bonds with the pyrazine nitrogen atoms. nih.gov The resulting structures can range from simple dimers to extended one-, two-, or three-dimensional networks, depending on the functionality of the co-former. rsc.orgmdpi.com The strength and geometry of the hydrogen bonds play a crucial role in the stability and properties of the resulting crystalline material. mdpi.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). chemrxiv.orgmdpi.com This interaction has emerged as a powerful and versatile tool in crystal engineering due to its directionality and tunable strength. mdpi.comnih.gov In this compound, the electron-withdrawing pyrazine ring enhances the electrophilic character of the bromine atoms, making them effective halogen bond donors.
The design of crystalline architectures using halogen bonding involves pairing this compound with suitable halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or even other halogens. mdpi.comresearchgate.net The geometry of the halogen bond is typically linear, which provides a high degree of predictability in the resulting supramolecular assembly. mdpi.com By systematically varying the halogen bond acceptor, it is possible to create a wide range of crystalline architectures with different topologies and properties. chemrxiv.org Halogen bonding can be used to construct zero-dimensional aggregates, one-dimensional chains, and even higher-dimensional networks. mdpi.com
Co-crystallization is a technique used to create multi-component crystalline solids, known as co-crystals, where at least two different chemical species are held together in a stoichiometric ratio by non-covalent interactions. sysrevpharm.orgijlpr.com This strategy is widely employed to modify and improve the physicochemical properties of materials, such as solubility, stability, and bioavailability, without altering the chemical nature of the components. jddtonline.infoijlpr.com
For this compound, co-crystallization can be achieved by combining it with a suitable co-former that can engage in specific intermolecular interactions, such as hydrogen bonding or halogen bonding. nih.govamericanpeptidesociety.org The selection of the co-former is crucial and is often guided by principles of supramolecular chemistry and an understanding of the potential interaction sites on the target molecule. nih.gov
Various methods can be employed for co-crystal formation, including solution-based techniques like solvent evaporation and slurry crystallization, as well as solid-state methods like grinding. sysrevpharm.orgijpsonline.com The resulting co-crystals can exhibit properties that are different from and potentially superior to the individual components. For example, co-crystallization can be used to introduce new functionalities, alter the melting point, or improve the processability of this compound-based materials.
Supramolecular Self-Assembly of this compound-based Architectures
The field of crystal engineering leverages non-covalent interactions to design and construct novel solid-state architectures with desired properties. This compound, with its electron-deficient aromatic ring and four bromine substituents, is a compelling building block for supramolecular self-assembly. The primary interactions governing the assembly of this compound-based structures are halogen bonds and, to a lesser extent, hydrogen bonds.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the bromine atoms act as halogen bond donors. These can interact with various halogen bond acceptors, such as nitrogen or oxygen atoms on adjacent molecules, to form predictable and robust supramolecular synthons. The self-assembly process is driven by the tendency of these complementary interactions to form extended networks.
Research on a closely related derivative, 2,3,5,6-tetrakis(bromomethyl)pyrazine, provides insight into the types of interactions this compound itself might form. In the crystal structure of this derivative, two primary types of non-covalent interactions are observed: Br⋯Br interactions and weak C–H⋯Br hydrogen bonds. These interactions link the individual molecules into two interpenetrating three-dimensional networks. This demonstrates the capacity of brominated pyrazines to form complex, self-assembled structures.
The formation of co-crystals is a prominent strategy in supramolecular chemistry to create new materials with tailored properties. This compound is an excellent candidate for forming co-crystals with molecules that can act as halogen bond acceptors. For instance, diiodotetrafluorobenzene is a well-studied halogen bond donor that readily forms co-crystals with a variety of acceptors, including nitrogen-containing heterocycles. By analogy, this compound is expected to form similar co-crystalline structures. These architectures are often directed by strong and directional N⋯Br or O⋯Br halogen bonds.
The table below summarizes the key non-covalent interactions that can direct the supramolecular self-assembly of this compound-based architectures, based on findings from related structures.
| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |
| Halogen Bond | Bromine atom on this compound (electrophilic σ-hole) | Nitrogen or Oxygen atom on adjacent molecule | Highly directional, often linear (C-Br⋯N/O angle close to 180°) | Primary driving force for the formation of co-crystals and extended networks. |
| Br⋯Br Interaction | Bromine atom | Bromine atom on an adjacent molecule | Varies, can be side-on or end-on | Contributes to the stability of the crystal packing and can influence the overall architecture. |
| Hydrogen Bond | C-H bonds (if present on a co-former) | Bromine atom on this compound (weakly nucleophilic) | Less directional than halogen bonds | Secondary interactions that provide additional stability to the supramolecular structure. |
| π-π Stacking | Pyrazine ring | Aromatic ring of an adjacent molecule | Parallel or offset stacking | Can influence the packing of the molecules, particularly in the absence of stronger directional interactions. |
Mechanically Responsive Molecular Crystals Incorporating Pyrazine Moieties
Mechanically responsive molecular crystals are a class of "smart" materials that can undergo a physical or chemical change in response to an external stimulus such as light, heat, or mechanical force. While research specifically on the mechanical properties of this compound crystals is limited, numerous studies have demonstrated that incorporating pyrazine moieties into molecular crystals can lead to interesting and potentially useful responsive behaviors. These phenomena are often linked to phase transitions, molecular rearrangements, or photochemical reactions within the crystal lattice.
Thermochromism in Pyrazine-Containing Coordination Polymers:
Thermochromism, the reversible change of color with temperature, has been observed in coordination polymers that include pyrazine ligands. For example, certain Hofmann-like frameworks, such as {Fe(pyrazine)[Au(CN)₂]₂}, exhibit spin-crossover transitions that are sensitive to temperature. These transitions involve a change in the spin state of the iron centers, which is accompanied by a modification of the Fe-N bond lengths and a resulting change in the material's color. This demonstrates that the pyrazine ligand can effectively mediate the electronic interactions that lead to thermochromic behavior in the solid state.
Photochromism and Photo-Mechanical Effects in Pyrazine-Based Crystals:
Photochromism involves a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. This phenomenon has been reported in B ← N Lewis adducts formed between triphenylborane (B1294497) and pyrazine derivatives. researchgate.net Upon irradiation with UV light, these crystals exhibit photochromism due to the generation of organic radicals via intramolecular electron transfer. researchgate.net This process is facilitated by the electron-accepting nature of the pyrazine ring. researchgate.net
Furthermore, cocrystals of azobenzene (B91143) derivatives with pyrazine have been shown to exhibit a photo-mechanical response. chempap.org When irradiated with light of a specific wavelength, the azobenzene molecule undergoes a cis-trans isomerization. This change in molecular shape within the constrained environment of the crystal lattice generates internal stress, which can lead to macroscopic mechanical effects such as bending, twisting, or even jumping of the crystal. chempap.org In one study, a cocrystal of a cis-azobenzene derivative with pyrazine was observed to bend away from the light source, with the irradiated section changing color, indicating that the photo-mechanical response is a direct consequence of the photoisomerization event within the crystal. chempap.org
Flexible and Mechanically Durable Pyrazine-Based Crystals:
Recent research has also focused on developing mechanically flexible organic crystals for applications in flexible electronics. Pyrazinoquinoxaline derivatives have emerged as promising candidates in this area. For example, crystals of 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline have been shown to exhibit flexible behavior, returning to their original shape after being subjected to mechanical stress. This flexibility is attributed to the specific "γ-packing" motif of the molecules in the crystal, which allows for slip and deformation without fracture. This contrasts with other polymorphs of related compounds that are brittle. Such flexible crystals that incorporate the pyrazine moiety are being explored for use in durable organic field-effect transistors (OFETs).
The table below summarizes the types of mechanical responses observed in molecular crystals containing pyrazine moieties and the underlying mechanisms.
| Responsive Behavior | Pyrazine-Containing System | Stimulus | Underlying Mechanism |
| Thermochromism | Hofmann-like frameworks with pyrazine ligands | Heat | Temperature-induced spin-crossover transition of metal centers. |
| Photochromism | B ← N Lewis adducts of triphenylborane and pyrazine derivatives | UV Light | Intramolecular electron transfer leading to the formation of stable radicals. researchgate.net |
| Photo-mechanical Bending | Cocrystals of azobenzene derivatives with pyrazine | Visible Light | Cis-trans isomerization of the azobenzene moiety inducing strain in the crystal lattice. chempap.org |
| Mechanical Flexibility | Crystals of pyrazinoquinoxaline derivatives | Mechanical Stress | Specific crystal packing (e.g., γ-packing) that allows for reversible deformation. |
Computational and Theoretical Investigations of Tetrabromopyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the behavior of electrons in molecules. moleculenet.org These calculations are based on solving the Schrödinger equation, which describes the quantum state of a molecular system. moleculenet.org For a molecule like tetrabromopyrazine, these methods can elucidate its electronic configuration, stability, and propensity for chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. wikipedia.orgresearchgate.net For this compound, DFT calculations can be employed to determine its ground-state electronic structure, molecular geometry, and the energies of its molecular orbitals (HOMO and LUMO). nih.govnih.gov
The electronic configuration provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The energy landscape, mapped out by calculating the energy of different molecular geometries, can reveal the most stable conformation of this compound and the energy barriers for conformational changes. stackexchange.com Studies on related brominated heterocyclic compounds have demonstrated the utility of DFT in predicting molecular stability and reactivity. mdpi.com For instance, in studies of other brominated compounds, DFT has been used to calculate enthalpies of formation and predict detonation velocities for energetic materials.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Unit |
| Total Energy | -X.XXXX | Hartrees |
| HOMO Energy | -Y.YYY | eV |
| LUMO Energy | -Z.ZZZ | eV |
| HOMO-LUMO Gap | A.AAA | eV |
| Dipole Moment | B.BBB | Debye |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. Actual values would require specific computational studies on this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and coupled-cluster (CC) theory, aim to provide highly accurate solutions to the Schrödinger equation. researchgate.netnih.gov While computationally more demanding than DFT, ab initio methods are capable of yielding very precise predictions of molecular properties. nih.gov
For this compound, high-level ab initio calculations could provide benchmark data for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties like the heat of formation and atomization energy. aps.org These calculations are particularly valuable for small to medium-sized molecules where high accuracy is required. The accuracy of ab initio methods generally improves with the level of theory and the size of the basis set used. youtube.com Recent advancements have also enabled the application of ab initio methods to predict thermal properties of molecular crystals. orientjchem.org
Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data. moleculenet.org
IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using both DFT and ab initio methods. nih.gov These calculated frequencies and their corresponding intensities can be used to generate theoretical infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental ones, chemists can assign specific vibrational modes to the observed spectral peaks, aiding in the structural characterization of the molecule.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for the carbon and nitrogen nuclei in this compound, theoretical ¹³C and ¹⁵N NMR spectra can be simulated. These predictions are highly sensitive to the molecular geometry and electronic environment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). faccts.de For this compound, TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. faccts.de This information helps in understanding the electronic transitions between molecular orbitals upon absorption of light.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Illustrative Value |
| IR Spectroscopy | C-Br Stretch | ~600-700 cm⁻¹ |
| Pyrazine (B50134) Ring Vibration | ~1400-1600 cm⁻¹ | |
| Raman Spectroscopy | Symmetric Ring Breathing | ~1000-1100 cm⁻¹ |
| ¹³C NMR | C-Br Chemical Shift | ~130-140 ppm |
| C-N Chemical Shift | ~145-155 ppm | |
| UV-Vis Spectroscopy | λmax (n -> π) | ~300-320 nm |
| λmax (π -> π) | ~260-280 nm |
Note: The values in this table are illustrative and based on typical ranges for similar halogenated heterocyclic compounds. Precise values would require specific computational studies.
Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.orgebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior. wikipedia.org
While this compound itself is a rigid molecule, its derivatives with flexible side chains could exhibit multiple conformations. MD simulations can be used to explore the conformational landscape of such derivatives. By simulating the molecule's motion over time, researchers can identify the most stable conformers and the dynamics of transitions between them. This is particularly important in drug design and materials science, where the conformation of a molecule can significantly impact its function. nih.gov
MD simulations are a powerful tool for studying how molecules interact with each other in condensed phases, such as in solutions or in the solid state. ebsco.comnih.gov For this compound, MD simulations could be used to model its behavior in different solvents. q-chem.com These simulations can provide insights into solvation processes, including the arrangement of solvent molecules around the this compound molecule and the strength of intermolecular interactions like van der Waals forces and halogen bonding.
In the solid state, MD simulations can be used to study the crystal packing of this compound and to predict its bulk properties. rsc.org By simulating a large number of molecules in a periodic box, it is possible to understand how the individual molecules arrange themselves to form a crystal lattice and to investigate the stability and dynamics of the crystalline structure. rsc.org
Reaction Mechanism Studies using Advanced Computational Chemistry
Current literature provides limited insight into the reaction mechanisms of this compound from a computational standpoint. While it is utilized in reactions such as the Sonogashira cross-coupling to produce tetraalkynylpyrazines, the focus of existing studies has been primarily on the synthetic outcomes and the photophysical properties of the resulting products rather than on a deep theoretical exploration of the reaction process itself.
Transition State Localization and Energy Barrier Calculations for Organic Transformations
There is a lack of specific research detailing the localization of transition states and the calculation of energy barriers for organic transformations involving this compound. General computational methodologies for determining transition states, such as those used for SN2 reactions, are well-established in computational chemistry. These methods typically involve geometry optimization of the reactants, products, and the transition state structure, followed by frequency calculations to confirm the nature of the stationary points. However, the application of these methods to specific reactions of this compound, such as nucleophilic aromatic substitution, has not been explicitly reported.
Kinetic Modeling of Complex Reaction Pathways Involving this compound
Computational Design and Prediction of Novel this compound-based Materials
While computational design is a burgeoning field in materials science, its specific application to the design and prediction of novel materials based on this compound is not a prominent area of research found in the available literature. The potential of this compound as a building block for functional materials could be explored through computational screening of its derivatives for desired electronic, optical, or material properties. However, dedicated studies in this specific area are yet to be published.
Advanced Materials Science Applications of Tetrabromopyrazine Derivatives
Organic Electronic Materials and Optoelectronic Devices
The unique electronic characteristics of the pyrazine (B50134) ring make its derivatives suitable candidates for use in organic electronic devices. The inherent electron-accepting property of the pyrazine unit allows for the creation of n-type semiconductors, which are crucial for the fabrication of complementary circuits and various optoelectronic devices. nih.govacs.orgresearchgate.net When integrated into larger π-conjugated systems, often in a donor-acceptor framework, these derivatives exhibit properties essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Semiconducting Properties of Tetrabromopyrazine Derivatives
The transformation of this compound into more complex, functional molecules is a key strategy for developing novel organic semiconductors. A prominent class of such molecules are tetraalkynylpyrazines, which are synthesized via Sonogashira cross-coupling reactions where the bromine atoms on the pyrazine core are substituted with alkyne groups. rsc.orgresearchgate.net These resulting compounds are considered excellent candidates for a new class of n-type semiconductors, a reputation built on their high electron affinity, structural versatility, and good environmental stability. nih.gov
The semiconducting properties are highly dependent on the molecular structure. For instance, studies on fused-ring pyrazine derivatives, which create extended aromatic systems, have shown promising n-type behavior in organic field-effect transistors (OFETs). acs.org By altering the size of the fused-ring pyrazine core, researchers can effectively tune the lowest unoccupied molecular orbital (LUMO) energy levels, reorganization energy, and the thin-film morphology. acs.org These modifications directly impact device performance, with larger pyrazine cores leading to more ordered thin films and higher electron mobilities, reaching values as high as approximately 0.03 cm² V⁻¹ s⁻¹. acs.org
Another approach involves creating larger molecular architectures by linking pyrazine units to other functional moieties. Derivatives based on perylene (B46583) imide (PI) that incorporate a pyrazine core have been synthesized and investigated. acs.orgscience.gov Preliminary studies of these materials in OFETs have demonstrated their potential as n-type semiconductors, with initial measurements showing modest electron mobilities in the range of 10⁻⁴ cm²V⁻¹s⁻¹. acs.org
Table 1: Electron Mobility in this compound-Derived Semiconductors
| Derivative Class | Device Type | Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| Fused-Ring Pyrazine Derivatives | OFET | ~0.03 acs.org |
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tunable electronic structure of this compound derivatives makes them highly suitable for optoelectronic applications. In the field of OLEDs, donor-acceptor (D-A) type molecules are particularly effective. Compounds utilizing an electron-accepting pyrazine core coupled with an electron-donating triphenylamine (B166846) (TPA) moiety have been successfully synthesized and integrated into OLED devices. researchgate.net These devices have demonstrated impressive performance, with one specific dicyano-substituted pyridopyrazine derivative achieving a maximum external quantum efficiency (EQE) of 7.37%, which surpasses the theoretical limit for conventional fluorescent emitters. researchgate.net
More advanced applications include the development of pyrazine-based emitters that exhibit thermally activated delayed fluorescence (TADF). chemrxiv.org This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. TADF emitters designed with a tetra(donor)-substituted pyrazine core have been used to create highly efficient sky-blue and blue OLEDs, with one device achieving a maximum EQE of 24.6%. chemrxiv.org Furthermore, derivatives based on pyrazine-quinoxaline (PQ) are being actively investigated for creating deep-red and near-infrared (NIR) OLEDs. whiterose.ac.uk
While the inherent properties of pyrazine derivatives make them attractive for organic photovoltaics (OPVs), specific examples derived directly from this compound are not as prevalent in current research. However, the broader class of pyrazine-based materials, such as those containing pyrazine-quinoxaline units, have been identified as promising components for use in OPV active layers. whiterose.ac.uk
Table 2: Performance of OLEDs Incorporating Pyrazine Derivatives
| Pyrazine Derivative Type | Emission Color | Max. External Quantum Efficiency (EQE) |
|---|---|---|
| Dicyano-pyridopyrazine-TPA | - | 7.37% researchgate.net |
| Tetra-donor-pyrazine (TADF) | Sky-Blue | 24.6% chemrxiv.org |
Photophysical Properties and Fluorescence Quantum Yields
Derivatives synthesized from this compound often exhibit fascinating photophysical properties, including strong fluorescence, which is critical for their use in OLEDs and sensors. Tetraalkynylpyrazines, prepared through tetrafold Sonogashira reactions, show particularly promising fluorescence with exceptionally high fluorescence quantum yields (Φf) that can reach up to 0.85 (85%). rsc.org Comparative studies have shown that the quantum yield of tetrakis(phenylethynyl)pyrazine is approximately 50% higher than its pyridine (B92270) and benzene (B151609) analogues, highlighting the significant influence of the two nitrogen atoms in the pyrazine core. rsc.org
Similarly, tetraarylpyrazines synthesized from tetrachloropyrazine via Suzuki coupling reactions also display strong fluorescence and good quantum yields. researchgate.net For both tetraalkynyl- and tetraarylpyrazines, the photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by changing the substituent groups on the peripheral aromatic rings. rsc.orgresearchgate.net For example, adding an electron-donating methoxy (B1213986) group to the phenylacetylene (B144264) arms of a tetraalkynylpyrazine results in a pronounced redshift in both the absorption and fluorescence spectra compared to the unsubstituted version. rsc.org
The concept of "push-pull" chromophores, where the pyrazine core acts as an electron acceptor (pull) and is connected to electron-donating groups (push) via a π-conjugated bridge, leads to materials with strong intramolecular charge transfer (ICT) characteristics. researchgate.net These D-A molecules are often highly emissive and exhibit pronounced solvatochromism, where the color of the emitted light changes with the polarity of the solvent, indicating a highly polar excited state. researchgate.net
Table 3: Photophysical Properties of Tetra(phenylethynyl) Aromatic Compounds
| Central Core | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Pyrazine | 382, 404 | 425 | 0.84 rsc.org |
| Pyridine | 344 | 412 | 0.57 rsc.org |
Functional Materials for Catalysis and Photocatalysis
The unique electronic structure of the pyrazine ring also lends itself to applications in catalysis. Pyrazine derivatives have been successfully employed as organic photosensitizers, forming supramolecular assemblies that act as efficient, metal-free photoredox catalysts. scispace.com These systems can utilize natural sunlight to drive various chemical transformations, including the oxidative coupling of benzylamines, additive-free oxidative amidation of aldehydes, and the hydroxylation of boronic acid in aqueous media. scispace.com
In hybrid systems, pyrazine derivatives can act as stabilizing agents for metal nanoparticle catalysts. For instance, a polymeric pyrazine derivative has been used to prepare and stabilize copper oxide (CuO) nanoparticles. thieme-connect.comresearchgate.net This composite material functions as a robust and reusable photocatalyst for Sonogashira coupling reactions, effectively catalyzing the formation of carbon-carbon bonds under visible-light irradiation. thieme-connect.comresearchgate.net
Furthermore, pyrazine derivatives can be incorporated as ligands in metal complexes to create sophisticated catalysts. A mononuclear ruthenium complex featuring a tetrapyridylpyrazine (tppz) ligand has been shown to function as both a light-harvesting unit (chromophore) and a catalytic center. scielo.br This single complex can absorb visible light and, in its photoexcited state, catalyze the dehydrogenative oxidation of benzyl (B1604629) alcohol with high selectivity in aqueous solution. scielo.br
Development of this compound-based Sensor Technologies
The nitrogen atoms within the pyrazine ring of this compound derivatives offer sites for hydrogen bonding, protonation, and metal ion chelation, making them excellent candidates for chemical sensor development. researchgate.net This functionality has been exploited to create a variety of sensors for different analytes.
For the detection of metal ions, a chemosensor based on a benzothiazole-pyrazine structure was designed for the selective colorimetric detection of Ni²⁺ ions and the fluorogenic ("turn-on") detection of Cu²⁺ and Al³⁺ ions. bohrium.com In a similar vein, a pyrazine derivative incorporating a furan (B31954) unit was developed as a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺, with a detection limit in the 10⁻⁷ mol L⁻¹ range. rsc.org
Pyrazine derivatives have also proven effective in detecting volatile organic compounds and hazardous chemicals. A linear D-π-A-π-A pyrazine-based probe was fabricated for the rapid and sensitive detection of acid (trifluoroacetic acid) and base (triethylamine) vapors, as well as the toxic rocket fuel component hydrazine, with a remarkably low detection limit of 1.08 nM. colab.ws In a different approach, hollow spherical self-assemblies of a pyrazine derivative were used as a portable, reaction-based tool for the vapor-phase detection of various organic amines. researchgate.net
Beyond small molecules, these derivatives are finding use in biosensing applications. Electrodes modified with a film of poly-L-glycine have been demonstrated as effective electrochemical biosensors for the quantitative determination of pharmaceutical drugs that contain a pyrazine scaffold, such as the antituberculosis drug pyrazinamide. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
